molecular formula C18H28N2O5S B8189190 cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate

cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate

Cat. No.: B8189190
M. Wt: 384.5 g/mol
InChI Key: UWNRMFJRNVEBBT-VTLYIQCISA-N
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Description

cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S and a molecular weight of 384.5 g/mol . This compound is known for its unique bicyclic structure, which includes two nitrogen atoms and a carboxylic acid ester group. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. The ester and tosylate groups can undergo hydrolysis or substitution reactions, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid methyl ester
  • trans-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester
  • cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid ethyl ester

Uniqueness

cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate is unique due to its specific combination of a bicyclic core, ester group, and tosylate group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNRMFJRNVEBBT-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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